molecular formula C25H22N2O2 B2939178 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline CAS No. 865658-34-0

1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline

Cat. No.: B2939178
CAS No.: 865658-34-0
M. Wt: 382.463
InChI Key: AZDOESBFPVLBNQ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods often utilize microwave irradiation to improve yield and reduce reaction time. This green chemistry approach is environmentally friendly and efficient, meeting the requirements of sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, sodium azide for nucleophilic substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it inhibits cell proliferation by targeting specific enzymes and receptors involved in cancer cell growth . Molecular docking studies have shown that it binds to the active sites of these targets, thereby inhibiting their activity .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-22-14-15-27(18-8-10-19(28-2)11-9-18)25(22)23-16-21(12-13-24(23)26-17)29-20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDOESBFPVLBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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